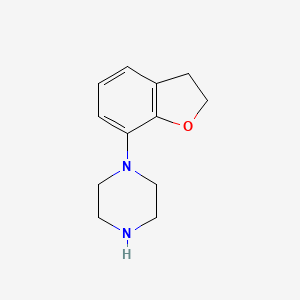

1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-7-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-3,13H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYMQFBSALARPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610527 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98205-73-3 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2,3 Dihydro 1 Benzofuran 7 Yl Piperazine and Its Analogues

Retrosynthetic Analysis of the 2,3-Dihydro-1-benzofuran-7-yl Piperazine (B1678402) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by deconstructing it into simpler, readily available starting materials. For 1-(2,3-dihydro-1-benzofuran-7-yl)piperazine, the primary disconnection occurs at the C-N bond between the dihydrobenzofuran ring and the piperazine nitrogen.

This primary disconnection suggests two main synthetic strategies:

Aryl Amination: This approach involves the formation of the aryl-nitrogen bond as a key step. The precursors would be a 7-functionalized 2,3-dihydro-1-benzofuran (e.g., with a halide or triflate leaving group) and piperazine (or a protected derivative). This is often achieved via transition-metal-catalyzed cross-coupling reactions. nih.gov

Piperazine Ring Formation: An alternative, though generally less common, strategy involves constructing the piperazine ring onto a pre-existing 7-amino-2,3-dihydro-1-benzofuran precursor. This might involve reacting the aminobenzofuran with a bis-electrophile like bis(2-chloroethyl)amine. mdpi.com

Further disconnection of the 2,3-dihydro-1-benzofuran core reveals common starting materials such as substituted phenols or salicylaldehydes, which can be cyclized through various methods to form the five-membered oxygen-containing ring. acs.orgnih.gov Similarly, the piperazine moiety can be traced back to simple precursors like ethylenediamine (B42938) or ethanolamine.

Established and Novel Synthetic Routes to the 2,3-Dihydro-1-benzofuran Core

The 2,3-dihydrobenzofuran (B1216630) nucleus is a prevalent feature in many biologically active compounds, leading to the development of numerous synthetic methods. acs.orgnih.gov

Established Methods:

Intramolecular Williamson Ether Synthesis: A classical approach involves the cyclization of an ortho-substituted phenol (B47542) bearing a 2-haloethyl side chain. This reaction typically proceeds under basic conditions.

Catalytic Hydrogenation of Benzofurans: The dihydro-derivative can be readily obtained by the reduction of the corresponding benzofuran (B130515), often using catalysts like palladium on carbon (Pd/C) with hydrogen gas. acs.org

Novel Catalytic Routes: Modern synthetic organic chemistry has introduced several advanced catalytic methods for constructing this scaffold with high efficiency and selectivity.

Rhodium(III)-Catalyzed C-H Activation: A unique method involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes to construct the dihydrobenzofuran ring. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis is widely used. For instance, a highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a Pd/TY-Phos complex, yields chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org Another palladium-catalyzed approach is the iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. organic-chemistry.org

Intramolecular Michael Additions: Bifunctional aminoboronic acids can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to form the dihydrobenzofuran ring. organic-chemistry.org

| Method | Key Reagents/Catalyst | Description |

| Heck/Tsuji-Trost Reaction | o-bromophenols, 1,3-dienes, Pd/TY-Phos catalyst | Provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org |

| C-H Activation/Annulation | N-phenoxyacetamides, 1,3-dienes, Rh(III) catalyst | A redox-neutral [3 + 2] annulation that offers good chemoselectivity and functional group compatibility. organic-chemistry.org |

| Iodine Atom Transfer Cycloisomerization | Olefin-tethered aryl iodides, Palladium catalyst | A highly enantioselective method to produce optically active 2,3-dihydrobenzofurans. organic-chemistry.org |

| Intramolecular Michael Addition | α,β-unsaturated carboxylic acids, Bifunctional aminoboronic acid | Facilitates enantioselective conversions to afford the desired heterocyclic core. organic-chemistry.org |

Chemical Synthesis of the Piperazine Ring and its Derivatization

The piperazine ring is a cornerstone of medicinal chemistry, and its synthesis is well-established. rsc.org The most common synthetic strategies involve cyclization reactions of linear precursors. researchgate.net A palladium-catalyzed cyclization that couples a propargyl unit with various diamine components can produce highly substituted piperazines with good stereochemical control. organic-chemistry.org Another modern approach uses organic photoredox catalysis, where an α-aminyl radical is generated and cyclizes with an in situ-generated imine. organic-chemistry.orgmdpi.com

Derivatization of the piperazine ring is crucial for modulating the pharmacological properties of the final compound.

N-Arylation: The introduction of an aryl group onto a piperazine nitrogen is commonly achieved through methods like the Buchwald-Hartwig amination (Pd-catalyzed), the Ullmann-Goldberg reaction (Cu-catalyzed), or through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.govmdpi.com

N-Alkylation: Alkyl groups are typically introduced via nucleophilic substitution on alkyl halides or through reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Strategies for Linking the Dihydrobenzofuran and Piperazine Moieties

The crucial step in synthesizing the target molecule is the formation of the bond connecting the two heterocyclic systems.

Direct coupling is the most convergent and widely used strategy. This typically involves attaching the N1 atom of the piperazine ring to the C7 position of the dihydrobenzofuran core.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. It involves reacting a 7-halo- or 7-triflyloxy-2,3-dihydro-1-benzofuran with piperazine (often mono-protected, e.g., with a Boc group) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is noted for its high functional group tolerance. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If the benzofuran ring is activated by a strongly electron-withdrawing group at a position ortho or para to a leaving group (like a halogen or nitro group), a direct SNAr reaction with piperazine can be effective.

For analogues of the target compound, the two moieties may be connected via a flexible or rigid linker. This strategy allows for greater structural diversity and can be used to probe the spatial requirements of a biological target.

Alkyl Linkers: A common approach is to use a haloalkyl-substituted dihydrobenzofuran, for example, 7-(bromomethyl)-2,3-dihydro-1-benzofuran. This electrophilic precursor can then undergo a simple nucleophilic substitution reaction with piperazine to form a methylene-bridged analogue. nih.gov

Acyl Linkers: The linkage can also be an amide bond. For example, 2,3-dihydro-1-benzofuran-7-carboxylic acid can be activated (e.g., as an acid chloride or with coupling reagents like HATU) and reacted with piperazine to form an amide linkage.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Catalytic Methods)

Modern synthetic techniques are often employed to improve reaction efficiency, reduce reaction times, and enhance yields.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis. researchgate.net It can dramatically accelerate reaction rates for many of the key steps in the synthesis of this compound, including the formation of the benzofuran core and the C-N coupling reactions. nih.govkcl.ac.uk For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans using Sonogashira coupling conditions is significantly expedited by microwave heating. nih.gov Microwave-assisted protocols are particularly useful for constructing libraries of analogues for drug discovery campaigns. kcl.ac.uk

Catalytic Methods: As detailed in the sections above, catalysis is central to the modern synthesis of this scaffold. Transition metals like palladium, rhodium, copper, and ruthenium are instrumental in forming the core structures and in the crucial coupling step. nih.govorganic-chemistry.org The development of new ligands and catalytic systems continues to improve the efficiency, selectivity, and scope of these transformations, allowing for the synthesis of increasingly complex molecules under milder conditions. nih.govrsc.org

Chiral Synthesis and Enantioselective Approaches for Stereoisomers

The development of synthetic methodologies to obtain enantiomerically pure forms of this compound and its analogues is of significant interest, as different stereoisomers of a compound can exhibit distinct pharmacological and toxicological profiles. Chiral synthesis and enantioselective approaches for this class of compounds primarily focus on establishing the stereogenic center(s) within the 2,3-dihydrobenzofuran core, which is the key structural motif dictating the molecule's three-dimensional orientation. While direct asymmetric synthesis of the parent compound is not extensively detailed in the literature, several robust strategies have been developed for its analogues, particularly for substituted dihydrobenzofurans.

These strategies can be broadly categorized into methods that construct the chiral dihydrobenzofuran scaffold from achiral precursors using chiral catalysts or reagents, and methods that utilize a "chiral pool" approach, starting from enantiopure building blocks.

Catalytic Enantioselective Cyclization Strategies

A prominent approach for creating chiral dihydrobenzofuran rings involves the intramolecular cyclization of a suitably functionalized achiral precursor, guided by a chiral catalyst.

Iridium-Catalyzed Intramolecular Hydroarylation: An effective method for producing enantiomerically enriched 3-substituted dihydrobenzofurans is through the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jp This reaction utilizes a cationic iridium complex coordinated with a chiral bisphosphine ligand to catalyze the enantioselective cyclization. nii.ac.jp The ketone's carbonyl group acts as a directing group for the C-H activation step. nii.ac.jp The choice of ligand is crucial for achieving high enantioselectivity. For instance, the use of (R)-binap resulted in a 67% yield with 64% enantiomeric excess (ee), whereas ligands like Segphos and difluorphos (B3069624) improved both yield and enantioselectivity significantly. nii.ac.jp

| Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-binap | 67 | 64 |

| (R)-Segphos | 88 | 73 |

| (R)-difluorphos | 92 | 84 |

| (S,S)-Chiraphos | Moderate | Modest |

Table 1: Performance of various chiral bisphosphine ligands in the Ir-catalyzed enantioselective cyclization to form 3-substituted dihydrobenzofurans. Data sourced from Nishimura et al., 2021. nii.ac.jp

Domino Annulation of Chiral Imines: Another strategy involves the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. rsc.org This method provides an efficient pathway to construct functionalized 2,3-dihydrobenzofuran derivatives with high diastereoselectivity. rsc.org The process benefits from group-assisted purification (GAP) chemistry, which simplifies the isolation of products without resorting to traditional chromatography that can lead to product loss. rsc.org

Asymmetric Intramolecular Conjugate Addition

The asymmetric synthesis of multisubstituted dihydrobenzofurans can also be achieved through the enantioselective intramolecular conjugate addition of short-lived C–O axially chiral enolates. jst.go.jpnih.gov This reaction proceeds with an inversion of configuration and provides dihydrobenzofurans that contain adjacent tetrasubstituted and trisubstituted carbon centers. This methodology has been shown to produce products with up to 96% enantiomeric excess (ee). jst.go.jpnih.gov

Approaches Involving Chiral Piperazine Precursors

An alternative strategy for preparing chiral analogues involves coupling an achiral dihydrobenzofuran moiety with a pre-synthesized enantiopure piperazine derivative. This approach transfers the chirality from the piperazine building block to the final molecule. Several methods exist for the enantioselective synthesis of substituted piperazines:

Palladium-Catalyzed Decarboxylative Allylic Alkylation: This method can be used to synthesize chiral α,α-disubstituted N-Boc-protected piperazin-2-ones, which serve as valuable precursors to gem-disubstituted piperazines. nih.gov The reaction employs a chiral palladium catalyst derived from an electron-deficient PHOX ligand to achieve high yields and enantioselectivity. nih.gov

Asymmetric Lithiation-Trapping: Enantiopure α-substituted piperazines can be synthesized through the direct functionalization of the piperazine ring. This technique uses asymmetric lithiation of an N-Boc piperazine with s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate, followed by trapping with an electrophile. nih.gov This approach allows for the creation of a range of piperazines as single stereoisomers. nih.gov

By combining these diverse enantioselective strategies targeting either the dihydrobenzofuran core or the piperazine ring, researchers can access a wide array of specific stereoisomers of this compound analogues for further investigation.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 1 2,3 Dihydro 1 Benzofuran 7 Yl Piperazine Derivatives

Influence of Substitutions on the 2,3-Dihydro-1-benzofuran Moiety on Biological Activity

The 2,3-dihydro-1-benzofuran ring is a key structural component, and alterations to this moiety have been shown to significantly modulate the biological profile of the parent compound. Studies on related benzofuran-containing molecules have consistently demonstrated that the nature and position of substituents on this ring system are critical determinants of pharmacological activity.

For instance, in a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, known as the LINS01 series, which were investigated as histamine (B1213489) H3 (H3R) and H4 (H4R) receptor ligands, the substitution on the benzofuran (B130515) ring was a key factor in determining receptor affinity and selectivity. Notably, a chlorinated derivative, LINS01007, exhibited moderate affinity for the H4 receptor, suggesting that the introduction of a halogen atom on the benzofuran moiety can be a strategic approach to modulate activity at this particular target. researchgate.net This aligns with broader observations in medicinal chemistry where halogenation of aromatic rings can influence binding affinity through various mechanisms, including altered electronic properties and the formation of halogen bonds with the receptor. mdpi.com

Further research into the LINS01 series has also explored their neuroprotective potential. Certain derivatives were found to ameliorate cocaine-induced neurotoxicity in cell cultures, with their activity being linked to their action on dopaminergic receptors, particularly D2R and D3R. nih.gov While the specific influence of the dihydrobenzofuran substitutions on this neuroprotective effect was not exhaustively detailed, it underscores the polypharmacological nature of this scaffold and the potential for tuning its activity across different receptor systems through modifications on the benzofuran portion.

The broader class of benzofuran derivatives has been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov Structure-activity relationship (SAR) studies in these contexts have often revealed that the substitution pattern on the benzofuran ring dictates not only the potency but also the selectivity of the compounds. For example, in the context of anticancer activity, specific substitutions have been shown to enhance cytotoxicity against cancer cell lines while minimizing effects on normal cells. nih.gov

Impact of N-Substitution Patterns on the Piperazine (B1678402) Ring on Receptor Affinity and Selectivity

The piperazine ring serves as a versatile linker and a critical pharmacophoric element in many drug molecules, including derivatives of 1-(2,3-dihydro-1-benzofuran-7-yl)piperazine. The nature of the substituent on the nitrogen atom of the piperazine ring (N-substitution) is a well-established determinant of receptor affinity and selectivity.

In the aforementioned LINS01 series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, the N-substituent on the piperazine ring played a pivotal role in defining their affinity for histamine receptors. One of the most potent H3R ligands from this series was an N-allyl substituted compound. researchgate.net This finding highlights that even small alkyl substituents can significantly influence receptor binding. In contrast, a phenyl-substituted derivative from the same series, LINS01005, displayed a higher affinity for the H4 receptor, although without significant selectivity over the H3 receptor. researchgate.netnih.gov This differential effect of N-alkyl versus N-aryl substitution underscores the sensitivity of the receptor binding pockets to the steric and electronic properties of the piperazine substituent.

The importance of the N-substituent is a recurring theme in the SAR of arylpiperazine derivatives targeting various G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.comresearchgate.netresearchgate.net For instance, in many series of 5-HT1A receptor ligands, the nature of the N-aryl group on the piperazine ring is crucial for high affinity. The interactions often involve a salt bridge between the protonated nitrogen of the piperazine and a conserved aspartate residue in the receptor, as well as π-π stacking or hydrophobic interactions between the N-aryl substituent and aromatic residues within the binding pocket. mdpi.com

The length and flexibility of any linker connecting the piperazine nitrogen to another pharmacophoric group also significantly impact biological activity. Studies on various classes of N-arylpiperazines have shown that an optimal linker length is often required to correctly position the key interacting moieties within the receptor's binding site. mdpi.com

The following table summarizes the influence of different N-substituents on the piperazine ring on the receptor affinity of selected 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 series) for histamine H3 and H4 receptors.

| Compound | N-Substituent on Piperazine | H3 Receptor Affinity (pKi) | H4 Receptor Affinity (pKi) |

|---|---|---|---|

| LINS01004 | Allyl | 6.40 | Not Reported |

| LINS01005 | Phenyl | Moderate | Higher affinity within the series |

Conformational Analysis and Molecular Recognition Elements for Target Interactions

The three-dimensional conformation of a ligand is paramount for its effective interaction with a biological target. Conformational analysis of this compound derivatives is crucial for understanding how these molecules orient themselves within a receptor's binding pocket and which structural features are key for molecular recognition.

While specific conformational analysis studies on this exact scaffold are not widely published, insights can be drawn from related piperazine-containing compounds. For example, studies on 1-(2-pyrimidinyl)piperazine derivatives have utilized conformational analysis to propose bioactive conformations and develop pharmacophore models. nih.gov Such models identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity.

For arylpiperazine derivatives that target aminergic GPCRs like serotonin and dopamine receptors, several key molecular recognition elements are consistently observed:

Basic Nitrogen: The protonated nitrogen atom of the piperazine ring typically forms a crucial ionic interaction (salt bridge) with a conserved aspartate residue in transmembrane helix 3 (TM3) of these receptors. mdpi.com

Aromatic System: The aryl group attached to the piperazine (or in this case, the dihydrobenzofuran moiety) often engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pocket. nih.gov

Substituent Effects: Substituents on both the dihydrobenzofuran and the N-piperazine moieties can form additional hydrogen bonds or hydrophobic interactions, which fine-tune the affinity and selectivity of the ligand.

The relative orientation of the dihydrobenzofuran ring and the N-substituent on the piperazine is dictated by the conformational flexibility of the piperazine ring (which typically adopts a chair conformation) and any linking groups. Understanding these preferred conformations is essential for designing derivatives with improved binding characteristics.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

In the process of drug discovery and lead optimization, it is not sufficient for a compound to simply be potent. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are increasingly used to assess the quality of a lead compound and guide its development. nih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). It essentially quantifies the "binding energy per atom." A higher LE value is generally desirable, as it indicates that the molecule is achieving its potency in an efficient manner, without excessive size. For fragment-based drug discovery, a LE of ≥ 0.3 is often considered a good starting point. researchgate.net

Lipophilic Efficiency (LipE or LLE): This metric connects the potency of a compound to its lipophilicity (usually expressed as logP or logD). It is calculated as pIC50 (or pKi) - logP. High lipophilicity can often lead to undesirable properties such as poor solubility, metabolic instability, and off-target effects. A high LipE value (typically > 5 for drug candidates) indicates that the compound achieves its potency without being overly greasy, which is a favorable characteristic for developing a successful drug. mdpi.com

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the SAR of chemical compounds, offering insights that can guide the synthesis and testing of new derivatives.

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use molecular descriptors (which quantify various physicochemical, electronic, and steric properties) to predict the activity of new, unsynthesized molecules.

While no specific QSAR studies focused solely on this compound derivatives were identified, QSAR analyses have been successfully applied to related benzofuran and piperazine-containing compounds to model a variety of biological activities, including antipsychotic, antihistamine, and CYP26A1 inhibitory activities. oaji.netnih.govnih.gov For example, a 3D-QSAR study on piperazine derivatives with antihistamine effects found that electrostatic and steric factors were well-correlated with their antagonistic activity. nih.gov Such studies can generate contour maps that visualize regions where positive or negative steric and electrostatic properties are likely to increase or decrease biological activity, providing a roadmap for structural modifications.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. This allows for the visualization of key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, which are responsible for the ligand's affinity.

Docking studies have been instrumental in understanding the binding modes of arylpiperazine derivatives to various receptors, including serotonin and dopamine receptors. mdpi.comnih.govnih.govmdpi.com These studies consistently show the importance of the interaction between the basic piperazine nitrogen and a conserved aspartate residue. nih.gov The aryl moiety (in this case, the dihydrobenzofuran) and the N-substituent on the piperazine are then positioned in surrounding hydrophobic and/or polar subpockets of the receptor.

For example, a molecular docking study of benzofuran-piperazine hybrids as CDK2 inhibitors revealed that the benzofuran ring is directed towards a hydrophobic back pocket, while the phenylpiperazine moiety extends into another hydrophobic region of the enzyme's active site. nih.gov Similarly, docking of arylpiperazine derivatives into the dopamine D2 receptor has highlighted the crucial role of edge-to-face interactions between the ligand's aromatic ring and aromatic residues like phenylalanine, tryptophan, and tyrosine in the receptor. nih.gov These computational insights are invaluable for rationalizing observed SAR data and for the de novo design of new derivatives with enhanced potency and selectivity.

Preclinical Pharmacokinetic and Metabolic Profile of 1 2,3 Dihydro 1 Benzofuran 7 Yl Piperazine and Analogues

Absorption and Distribution Characteristics in Preclinical Species

The absorption and distribution of a drug are critical determinants of its efficacy and safety. For compounds targeting the CNS, the ability to cross the blood-brain barrier is of paramount importance.

Preclinical studies on analogues of 1-(2,3-dihydro-1-benzofuran-7-yl)piperazine suggest that these compounds are readily absorbed and exhibit significant distribution into various tissues, including the CNS.

For instance, studies on xanthone (B1684191) and piperazine (B1678402) derivatives have demonstrated rapid absorption following intraperitoneal administration in animal models. These compounds also showed good penetration of the blood-brain barrier, with brain-to-plasma concentration ratios ranging from 2.8 to 31.6. nih.gov This indicates a high degree of CNS penetration, a desirable characteristic for neurologically active agents.

Furthermore, PET (positron emission tomography) studies using radiolabeled benzofuran-piperazine analogues, such as 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine, have visually confirmed CNS penetration. Following intravenous injection in a baboon, the compound rapidly crossed the blood-brain barrier, reaching maximum concentration within 5 minutes and showing homogenous uptake in various brain regions known to express its target receptors. nih.gov

Regarding distribution to other tissues, highly lipophilic benzofuran-piperazine analogues have shown a propensity for accumulation in adipose tissue. This can create a depot effect, leading to a prolonged half-life as the compound is slowly released back into circulation.

Below is a table summarizing the distribution characteristics of analogous compounds based on available preclinical data.

| Compound Class | Preclinical Species | Key Distribution Findings | Reference |

| Xanthone-piperazine derivatives | Rodents | Rapid absorption, good blood-brain barrier penetration (Brain-to-plasma ratio: 2.8-31.6) | nih.gov |

| Benzofuran-piperazine (radiolabeled) | Baboon | Rapidly crosses blood-brain barrier, homogenous brain uptake | nih.gov |

Biotransformation Pathways and Metabolite Identification

The metabolism of a drug can significantly influence its efficacy, duration of action, and potential for drug-drug interactions.

The metabolic stability and the specific enzymes responsible for the biotransformation of this compound are crucial for predicting its pharmacokinetic behavior in humans. While specific data for this compound is limited, studies on other piperazine-containing molecules provide valuable insights.

It is known that piperazine derivatives are often substrates for several cytochrome P450 enzymes. In general, piperazine-based drugs are primarily metabolized by CYP enzymes, with potential for subsequent glucuronidation and/or sulfation. researchgate.net

The identification of metabolites is essential for understanding the complete disposition of a drug and for assessing the potential activity or toxicity of its biotransformation products.

In vitro metabolism studies of structurally related compounds have identified several potential metabolic pathways for the benzofuran (B130515) and piperazine moieties. For example, the in vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone (B1245722) mesylate, which shares a dihydrobenzofuran-like core, in rat liver microsomes revealed the formation of several metabolites. The major metabolites were identified as dihydrodiol products, resulting from the arene oxide pathway. Minor metabolites included monohydroxylated, trihydroxylated, and dehydrogenated products. nih.gov

These findings suggest that this compound could undergo similar metabolic transformations. The following table outlines the potential metabolites based on the biotransformation of analogous compounds.

| Metabolic Pathway | Potential Metabolite | Analytical Findings from Analogues | Reference |

| Arene Oxide Pathway | Dihydrodiol metabolites | Identified as major metabolites in rat liver microsomes for a related compound. | nih.gov |

| Oxidation | Monohydroxylated metabolites | Detected as minor metabolites. | nih.gov |

| Oxidation | Trihydroxylated metabolites | Detected as minor metabolites. | nih.gov |

| Dehydrogenation | Dehydrogenated product | Observed as a minor metabolite. | nih.gov |

Excretion Routes in Preclinical Models

The excretion of a drug and its metabolites is the final step in its elimination from the body. Depending on the physicochemical properties of the compound, excretion can occur via the kidneys into the urine or through the liver into the bile and subsequently the feces. merckvetmanual.com

For many CNS drugs, particularly those that are lipid-soluble, hepatic metabolism followed by biliary excretion is a significant route of elimination. merckvetmanual.com Given the lipophilic nature often associated with benzofuran-piperazine derivatives that allows for CNS penetration, it is plausible that the primary route of excretion for this compound and its metabolites is through the feces following biliary elimination. However, without specific studies on this compound, this remains a hypothesis based on the general principles of drug disposition.

Correlation of Preclinical Pharmacokinetics with Pharmacodynamics

Establishing a relationship between the pharmacokinetic profile of a drug and its pharmacodynamic effects is a critical step in drug development. This correlation helps in understanding the concentration-effect relationship and in predicting a therapeutic dosing window.

For CNS-active agents like this compound analogues, the pharmacodynamic effects are often linked to their ability to engage with specific neurotransmitter receptors. ijrrjournal.com Preclinical studies on piperazine derivatives have shown that their behavioral effects are modulated by serotonergic and GABAergic pathways. nih.gov The onset and duration of these effects would be expected to correlate with the concentration of the active compound in the brain. The rapid CNS penetration observed with analogues suggests that pharmacological effects would likely have a fast onset. The extended half-life due to potential adipose tissue distribution could translate to a prolonged duration of action.

Advanced Computational and Chemoinformatic Applications in Research on 1 2,3 Dihydro 1 Benzofuran 7 Yl Piperazine

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide critical insights into the stability of a ligand-target complex, revealing the dynamic nature of their interactions. polyu.edu.hk For a compound like 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine or its analogues, MD simulations can elucidate how it binds to a specific protein target and how stable that interaction is.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein upon ligand binding. polyu.edu.hk Furthermore, analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces throughout the simulation can reveal which interactions are most critical for maintaining the stability of the complex. rsc.org For instance, a study on piperazine-linked derivatives targeting carbonic anhydrase IX (CAIX) used 100-nanosecond MD simulations to confirm that the designed compounds achieved substantial stability within the protein's active site. polyu.edu.hk Such studies are crucial for validating docking results and understanding the dynamic behavior that governs molecular recognition, providing a solid foundation for optimizing ligand affinity and specificity. nih.govrsc.org

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance in Ligand-Target Stability Analysis |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein or ligand over time compared to a reference structure. | A low and stable RMSD value indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. | Highlights flexible or rigid regions of the protein-ligand complex, indicating which parts are most affected by the interaction. polyu.edu.hk |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the target protein throughout the simulation. | Identifies key hydrogen bond interactions that are persistent and crucial for maintaining the binding affinity and stability of the complex. |

| Binding Free Energy (MM/PBSA) | Molecular Mechanics Poisson-Boltzmann Surface Area is a method to calculate the free energy of binding of a ligand to a protein. | Provides a quantitative estimate of the binding affinity, helping to rank different ligands or binding poses based on their predicted stability. polyu.edu.hk |

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov This approach is particularly useful for de novo ligand design, where new molecular entities are constructed based on the pharmacophoric hypothesis.

For a scaffold such as this compound, a pharmacophore model can be generated in two primary ways: ligand-based or structure-based.

Ligand-based modeling is used when a set of active molecules is known but the structure of the target protein is not. The model is built by aligning the active compounds and identifying the common chemical features responsible for their activity. nih.gov

Structure-based modeling is employed when the 3D structure of the target protein is available. The model is derived from the key interactions observed between the protein and a known ligand in its binding site. nih.gov

Once a pharmacophore model is established, it can be used to design novel molecules from scratch. Computational tools can assemble molecular fragments that match the pharmacophoric features, connecting them with appropriate linkers to create new chemical structures. This process allows for the exploration of diverse chemical spaces and the creation of novel scaffolds that are structurally different from existing ligands but retain the necessary features for biological activity, a concept known as scaffold hopping. nih.gov This technique is instrumental in generating new intellectual property and developing next-generation compounds based on the foundational this compound structure.

Table 2: Common Pharmacophoric Features

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, nitrogen). |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., hydroxyl group, amine). |

| Hydrophobic | H | A nonpolar group or region of the molecule (e.g., alkyl chains, phenyl rings). |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons (e.g., benzene (B151609) ring). |

| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH (e.g., amine). |

| Negative Ionizable | NI | A group that can carry a negative charge at physiological pH (e.g., carboxylic acid). |

| Exclusion Volume | XVOL | A region of space occupied by the receptor that should not be occupied by the ligand. |

Virtual Screening for Identification of Novel Scaffolds and Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening. When starting with a known active compound like this compound, virtual screening can be employed to discover novel analogues with improved properties or entirely new scaffolds with similar activity. mdpi.com

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A technique called molecular docking is used to predict the binding conformation and affinity of each molecule in a database within the target's active site. nih.gov Compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS is used. This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. mdpi.com A known active molecule, such as a this compound derivative, is used as a template to search for compounds with similar 2D fingerprints or 3D shapes (pharmacophores). nih.govnih.gov

In a typical workflow, millions of compounds from databases like ZINC, ChemDiv, or Enamine can be screened. nih.govnih.gov The initial hits are then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADME properties, to narrow down the list to a manageable number of promising candidates for synthesis and biological testing. mdpi.com For example, a virtual screening campaign to discover inhibitors for a specific enzyme might start with millions of compounds and, through a combination of pharmacophore modeling and docking, identify a few novel scaffolds for chemical synthesis and evaluation. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A significant reason for the failure of drug candidates in late-stage clinical trials is poor pharmacokinetic properties. nih.gov In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the early assessment of a compound's potential drug-likeness, helping to prioritize candidates with favorable profiles and identify potential liabilities before significant resources are invested. nih.govnih.gov

For this compound and its analogues, various computational models can predict key ADME parameters. These models are typically built using large datasets of experimentally determined properties and employ machine learning or quantitative structure-property relationship (QSPR) methods.

Key ADME properties predicted in silico include:

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and oral bioavailability are estimated. Models also predict adherence to drug-likeness rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Distribution: Predictions include plasma protein binding, which affects the amount of free drug available to act on its target, and blood-brain barrier (BBB) penetration, which is crucial for CNS-acting drugs. mdpi.com

Metabolism: Models can predict the sites on a molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes, helping to identify potential metabolic instabilities.

Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, are estimated.

Software platforms like SwissADME, ADMETlab, and various modules within larger computational chemistry suites provide comprehensive profiles of these properties. nih.govmdpi.com By evaluating the in silico ADME profile of this compound derivatives, researchers can select candidates with a higher probability of success in later-stage development. researchgate.net

Table 3: Common In Silico ADME Predictions

| ADME Parameter | Description | Importance in Drug Development |

|---|---|---|

| Gastrointestinal (GI) Absorption | Predicts the likelihood of a compound being absorbed from the gut into the bloodstream. | High GI absorption is essential for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB to enter the central nervous system. | Crucial for drugs targeting the brain; undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Predicts if a compound is likely to inhibit major cytochrome P450 enzymes. | Inhibition can lead to drug-drug interactions and altered metabolism of other drugs. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and the likelihood of oral bioavailability. | Helps filter out compounds with poor physicochemical properties early in the discovery process. mdpi.com |

| Aqueous Solubility (logS) | Predicts how well a compound dissolves in water. | Poor solubility can limit absorption and bioavailability. mdpi.com |

Future Research Directions and Translational Perspectives for 1 2,3 Dihydro 1 Benzofuran 7 Yl Piperazine Research

Development of Highly Selective Ligands for Specific Receptor Subtypes

A significant area for future investigation is the rational design of derivatives with enhanced selectivity for specific receptor subtypes. The parent structure and its analogues have shown affinity for a range of targets, which can lead to a broad spectrum of effects, some of which may be undesirable. Achieving high selectivity is crucial for developing targeted therapies with improved efficacy and reduced side-effect profiles.

Research has shown that derivatives of the closely related 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine scaffold exhibit affinity for both histamine (B1213489) H3 (H3R) and H4 (H4R) receptors, as well as dopamine (B1211576) D2 (D2R) and D3 (D3R) receptors. researchgate.netnih.govnih.gov Future efforts should focus on systematic structure-activity relationship (SAR) studies to identify the structural motifs responsible for affinity and selectivity at these receptors. For instance, modifications to the piperazine (B1678402) ring, the dihydrobenzofuran core, or the addition of various substituents could be explored to favor binding to one receptor subtype over others. The development of ligands highly selective for the sigma-1 receptor (S1R), a target implicated in various CNS disorders, is another promising avenue, given that piperazine scaffolds are known to interact with these receptors. nih.govresearchgate.net

Table 1: Receptor Affinity Profile of Related Dihydrobenzofuran-Piperazine Analogs

| Compound Series | Primary Receptor Targets | Key Findings | Potential Therapeutic Area |

|---|---|---|---|

| LINS01 Series | H3R, H4R, D2R, D3R | Showed micromolar affinity for H3/H4 receptors, with greater selectivity for H3R. Also identified as D2R and D3R ligands. nih.govnih.gov | Anti-inflammatory, Neuroprotection nih.govnih.gov |

| Piperazine-based derivatives | Sigma-1 (S1R), Sigma-2 (S2R) | Design of selective S1R antagonists based on piperazine scaffolds showed analgesic properties. nih.gov | Neuropathic Pain nih.gov |

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The known interactions of 1-(2,3-dihydro-1-benzofuran-7-yl)piperazine analogues with various receptors open the door to exploring new therapeutic applications. By leveraging the mechanistic understanding of these receptor interactions, researchers can investigate the compound's potential in a wider range of diseases.

Anti-inflammatory and Allergic Disorders: The affinity for H3 and H4 receptors suggests a potential role in inflammatory conditions. nih.gov Specifically, the H4 receptor is a promising target for novel anti-inflammatory agents in conditions like asthma. nih.gov One derivative, LINS01005, has demonstrated anti-inflammatory activity in a murine asthma model. nih.gov Further research could explore its efficacy in other inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative and Psychiatric Disorders: The compound's activity at dopamine D2 and D3 receptors suggests its potential for treating CNS disorders. nih.gov Research has indicated that certain derivatives may offer neuroprotective effects, for instance, against cocaine-induced neurotoxicity. nih.gov This warrants further investigation into their potential for treating substance abuse disorders or neurodegenerative diseases like Parkinson's disease, where dopamine pathways are dysregulated.

Oncology: The benzofuran (B130515) and piperazine moieties are considered "privileged" structures in medicinal chemistry and have been incorporated into compounds with anticancer properties. nih.gov For example, some 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, showing potential in treating cancers like pancreatic cancer. nih.gov Exploring the antiproliferative activity of this compound derivatives against various cancer cell lines could uncover new therapeutic avenues. africaresearchconnects.comresearchgate.net

Integration of Omics Technologies in Preclinical Research (e.g., Proteomics, Metabolomics)

To gain a deeper understanding of the biological effects of this compound, future preclinical studies should integrate "omics" technologies. nih.gov These high-throughput methods can provide a comprehensive view of the molecular changes induced by the compound, helping to elucidate its mechanism of action, identify biomarkers, and predict potential toxicities. researchgate.net

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify which protein levels or post-translational modifications are altered upon treatment with the compound. This can confirm target engagement and reveal off-target effects or downstream signaling pathways.

Metabolomics: This technology involves the comprehensive analysis of metabolites in a biological system. It can reveal how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer and neurodegenerative disorders. These metabolic fingerprints can provide insights into the compound's efficacy and mechanism. nih.gov

The integration of these technologies can facilitate a more precise, systems-level understanding of the drug's effects, accelerating its development and aiding in the identification of patient populations most likely to respond to treatment. nih.gov

Design of Prodrugs or Advanced Delivery Systems

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. researchgate.net Strategies for CNS-targeted prodrugs often involve increasing the lipophilicity of the parent drug to facilitate passive diffusion across the BBB. mdpi.com Another sophisticated approach involves designing prodrugs that hijack endogenous carrier-mediated transport systems at the BBB to gain entry into the brain. nih.govnih.gov By transiently modifying the chemical structure, it is possible to improve brain uptake and then allow for enzymatic or chemical conversion back to the active parent drug within the CNS. researchgate.netmdpi.com

Leveraging Artificial Intelligence and Machine Learning in Compound Optimization

The optimization of a lead compound is a complex process that can be significantly accelerated by leveraging artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to predict the properties of novel molecules, guide synthetic efforts, and optimize reaction pathways.

Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity, selectivity, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of new, unsynthesized derivatives of this compound. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially identifying novel scaffolds with improved potency and selectivity.

Synthesis Optimization: AI can also be applied to optimize the chemical synthesis routes, predicting reaction conditions that will maximize yield and minimize byproducts, thus making the drug development process more efficient and cost-effective. preprints.org

By integrating AI and ML into the research and development workflow, the process of refining this compound into a viable clinical candidate can be made more rapid and resource-efficient.

Q & A

Q. Optimization Parameters :

| Variable | Typical Range | Impact |

|---|---|---|

| Solvent | DMF, DCM, or acetonitrile | Affects reaction rate and side-product formation |

| Temperature | RT to 80°C | Higher temps accelerate reactions but may degrade sensitive groups |

| Stoichiometry | 1:1 to 1:1.2 (piperazine:electrophile) | Excess electrophile improves yield but complicates purification |

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?

Q. Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns on the benzofuran and piperazine rings (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C-N stretch at ~1,100 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₄N₂O: 191.12) .

Advanced: How can computational methods improve reaction design and mechanistic understanding?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .

- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for novel derivatives .

- Docking Studies : Screen analogs for bioactivity by simulating interactions with target proteins (e.g., kinase inhibitors) .

Advanced: How to resolve contradictions in reported biological activity data?

Case Example : Discrepancies in IC₅₀ values across studies may arise from:

- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural Analogues : Compare substituent effects (e.g., fluorobenzyl vs. methoxyphenyl groups altering receptor binding) .

- Statistical Analysis : Apply ANOVA to evaluate significance of differences across replicates or conditions .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

- Systematic Modification : Synthesize derivatives with variations at the benzofuran 7-position or piperazine N-substituents .

- Pharmacophore Mapping : Identify critical binding motifs (e.g., hydrophobic benzofuran core vs. hydrogen-bonding piperazine) .

- In Vitro/In Vivo Correlation : Validate SAR predictions using cell-based assays and rodent models .

Advanced: How to optimize stability and solubility for in vivo applications?

Q. Key Parameters :

Basic: What safety precautions are required during synthesis and handling?

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Waste Disposal : Neutralize acidic/basic residues before disposal .

Advanced: How to analyze reaction mechanisms for unexpected byproducts?

- LC-MS/MS : Identify byproducts via fragmentation patterns .

- Kinetic Isotope Effects : Use deuterated reagents to probe rate-determining steps .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.